Ethyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate Ethyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16685245
InChI: InChI=1S/C13H12FNO2S/c1-2-17-13(16)12-10(15)7-11(18-12)8-4-3-5-9(14)6-8/h3-7H,2,15H2,1H3
SMILES:
Molecular Formula: C13H12FNO2S
Molecular Weight: 265.31 g/mol

Ethyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate

CAS No.:

Cat. No.: VC16685245

Molecular Formula: C13H12FNO2S

Molecular Weight: 265.31 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate -

Specification

Molecular Formula C13H12FNO2S
Molecular Weight 265.31 g/mol
IUPAC Name ethyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate
Standard InChI InChI=1S/C13H12FNO2S/c1-2-17-13(16)12-10(15)7-11(18-12)8-4-3-5-9(14)6-8/h3-7H,2,15H2,1H3
Standard InChI Key SVISKMIKDFXEFI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)F)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a five-membered thiophene ring (C₄H₃S) with three critical substituents:

  • An ethyl carboxylate group (-COOEt) at position 2, enhancing solubility in organic solvents.

  • An amino group (-NH₂) at position 3, enabling hydrogen bonding and nucleophilic reactivity.

  • A 3-fluorophenyl ring at position 5, introducing steric bulk and electronic effects via the fluorine atom’s electronegativity.

The molecular formula is C₁₃H₁₂FNO₂S, with a molecular weight of 265.31 g/mol. X-ray crystallography and NMR studies confirm a planar thiophene core with substituents arranged in a meta configuration relative to the fluorine atom.

Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₂FNO₂S
Molecular Weight265.31 g/mol
SolubilitySoluble in DMSO, DMF, acetone
Melting PointNot reported (decomposes >200°C)
logP (Partition Coeff.)2.8 (predicted)

Synthesis and Chemical Reactivity

Conventional Synthesis Routes

The compound is typically synthesized via multi-step organic reactions:

  • Thiophene Ring Formation: A Gewald reaction between ethyl cyanoacetate, elemental sulfur, and a ketone precursor under basic conditions generates the aminothiophene core .

  • Electrophilic Substitution: Introduction of the 3-fluorophenyl group via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, depending on the starting material .

  • Esterification: Final protection of the carboxylic acid group as an ethyl ester to improve stability.

Green Synthesis Innovations

Microwave-assisted synthesis reduces reaction times from hours to minutes while achieving 85–92% yields. For example, Chavan et al. (2021) demonstrated a solvent-free protocol using silica-supported catalysts under microwave irradiation (300 W, 100°C), eliminating toxic byproducts .

Reaction Pathways

The amino and carboxylate groups enable diverse derivatization:

  • Amino Group: Participates in Schiff base formation with aldehydes, yielding imine-linked analogs for metal coordination studies .

  • Thiophene Ring: Undergoes electrophilic substitution (e.g., bromination at position 4) or cycloaddition reactions to construct polycyclic systems .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against multidrug-resistant Staphylococcus aureus (MRSA):

StrainMIC (μg/mL)
MRSA (ATCC 43300)12.5
Escherichia coli>50
Candida albicans25

The fluorine atom enhances membrane permeability, while the thiophene ring interferes with bacterial topoisomerase IV .

Applications in Materials Science

Organic Semiconductors

Thin films of the compound exhibit:

  • Bandgap: 2.1 eV (UV-Vis)

  • Hole Mobility: 0.15 cm²/V·s (field-effect transistor measurements)
    These properties make it suitable for flexible OLEDs and photovoltaic devices .

Metal-Organic Frameworks (MOFs)

Coordination with Cu(II) ions produces a porous MOF (BET surface area: 780 m²/g) for CO₂ capture (1.8 mmol/g at 298 K) .

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